6-Chloroheptanenitrile

Description

Contextualization of Chloroalkanenitriles within Modern Organic Chemistry Research

Organic chemistry is the study of carbon-containing compounds, their properties, and reactions. acs.org This vast discipline underpins numerous industries, including pharmaceuticals, agrochemicals, polymers, and materials science. acs.org A central theme in modern organic chemistry is the development of efficient and selective methods to construct complex molecular architectures. ncert.nic.in Chloroalkanenitriles, as a class of compounds, are valuable intermediates in this pursuit. They belong to a broader family of organic compounds characterized by functional groups—specific groups of atoms that determine a molecule's chemical reactivity. sydney.edu.au By possessing both a chloro and a nitrile group, these molecules offer two distinct points for chemical modification, making them useful precursors in multi-step synthesis. ncert.nic.insydney.edu.au

Significance of Integrated Nitrile and Halogen Functionalities in Chemical Reactivity

The utility of chloroalkanenitriles stems from the unique and complementary reactivity of the nitrile (cyano group, -C≡N) and the halogen (in this case, chlorine).

The Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. ebsco.comresearchgate.net This functional group is exceptionally versatile and can be transformed into a variety of other functionalities. numberanalytics.com Common reactions include:

Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. ebsco.comnumberanalytics.com

Reduction: Transformation into primary amines using reducing agents like lithium aluminium hydride. wikipedia.org

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones. wikipedia.org

The Chloro Group: The chlorine atom is an electronegative halogen that makes the attached carbon atom electrophilic, enabling it to undergo nucleophilic substitution reactions where the chlorine is replaced by another atom or group. studymind.co.uk Halogenoalkanes are foundational substrates in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. studymind.co.uk

The presence of both groups in one molecule, such as 6-chloroheptanenitrile, allows for sequential or orthogonal chemical transformations, providing a powerful tool for synthetic chemists. For instance, the chlorine atom can be displaced by a nucleophile, and the nitrile group can subsequently be hydrolyzed to a carboxylic acid, yielding a completely different bifunctional molecule. cymitquimica.com

Strategic Positioning of this compound within Aliphatic Nitrile Chemistry

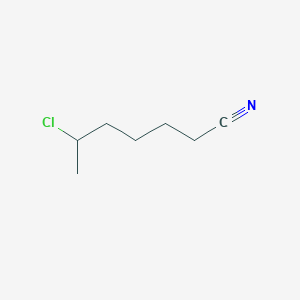

The name "this compound" specifies a seven-carbon chain, including the nitrile carbon, with a chlorine atom on the sixth carbon. This corresponds to the branched structure shown below.

Structure of this compound

| Property | Data |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H12ClN |

| SMILES | CC(Cl)CCCC#N |

| PubChem CID | 23266259 nih.gov |

However, in commercial and research contexts, there is considerable ambiguity, and related linear structures are often discussed. For example, the compound with CAS number 22819-91-6 is frequently referred to as 7-chloroheptanenitrile, though its structure, Cl-(CH₂₎₆-CN, corresponds to the IUPAC name 8-chlorooctanenitrile. americanchemicalsuppliers.comchemicalbook.com This linear isomer serves as a valuable bifunctional spacer in organic synthesis. cymitquimica.comforecastchemicals.com

The data for this related linear compound is presented below.

Physicochemical Properties of "7-Chloroheptanenitrile" (CAS: 22819-91-6)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂ClN | americanchemicalsuppliers.comforecastchemicals.comtradeindia.com |

| Molecular Weight | 145.63 g/mol | americanchemicalsuppliers.comforecastchemicals.comtradeindia.com |

| Appearance | Colorless to yellow liquid | forecastchemicals.comtradeindia.com |

| Density | 1.003 - 1.03 g/cm³ | americanchemicalsuppliers.comforecastchemicals.com |

| Solubility | Limited solubility in water; soluble in organic solvents | forecastchemicals.comtradeindia.com |

| Purity | Typically 98% | forecastchemicals.comtradeindia.com |

| Primary Use | Intermediate in organic synthesis, pharmaceuticals, and fine chemicals | cymitquimica.comforecastchemicals.comtradeindia.com |

Research Imperatives and Unaddressed Questions Regarding this compound

The primary research interest in chloroalkanenitriles like this compound and its linear isomers lies in their application as versatile synthetic intermediates. cymitquimica.comforecastchemicals.com Published research demonstrates their utility in advanced organic reactions. For example, the linear isomer "7-chloroheptanenitrile" has been successfully employed as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction. rsc.orgwiley-vch.de These reactions are fundamental for creating carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

Furthermore, studies have explored the amination of 7-chloroheptanenitrile, highlighting its potential for constructing nitrogen-containing compounds. researchgate.net Despite these examples, the full synthetic potential of this compound and its isomers remains an area ripe for exploration. Key unaddressed questions include:

The development of novel catalytic systems to selectively activate either the C-Cl bond or the nitrile group.

The exploration of its use in radical cascade reactions, where the nitrile group can act as a radical acceptor. researchgate.net

Its application as a building block for synthesizing novel polymers or functional materials.

Further investigation into the reaction scope and applications of these bifunctional molecules will continue to be a valuable endeavor in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88725-94-4 |

|---|---|

Molecular Formula |

C7H12ClN |

Molecular Weight |

145.63 g/mol |

IUPAC Name |

6-chloroheptanenitrile |

InChI |

InChI=1S/C7H12ClN/c1-7(8)5-3-2-4-6-9/h7H,2-5H2,1H3 |

InChI Key |

OAXMZFNBYBYTSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 6 Chloroheptanenitrile

Retrosynthetic Analysis and Strategic Disconnections for 6-Chloroheptanenitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachscitepress.org For this compound, this process highlights key bond formations that are critical to its construction.

Carbon-Nitrogen Bond Formation Approaches in the Heptanenitrile (B1581596) Framework

The formation of the carbon-nitrogen triple bond of the nitrile group is a pivotal step in the synthesis. nih.gov Retrosynthetically, this bond can be envisioned as being formed from a suitable precursor. The primary methods for creating a C-N bond in this context involve the reaction of a nucleophilic nitrogen source with an electrophilic carbon or vice versa. nptel.ac.in A common and effective strategy is the nucleophilic substitution of an alkyl halide with a cyanide salt. highfine.comchemguide.co.uk This approach is particularly relevant for primary and secondary alkyl halides. vaia.com Radical decarboxylative C-N bond formation from carboxylic acids has also emerged as a valuable method. mdpi.comnih.gov

Targeted Carbon-Chlorine Bond Introduction Strategies at the C-6 Position

The introduction of a chlorine atom at the C-6 position requires a regioselective halogenation strategy. A plausible retrosynthetic disconnection points to a precursor such as a heptanol (B41253) derivative, where the hydroxyl group can be substituted with a chlorine atom. The use of thionyl chloride or similar chlorinating agents is a standard method for this transformation. Alternatively, direct C-H bond activation and halogenation could be considered, though achieving the desired regioselectivity on a simple alkane chain can be challenging.

Aliphatic Chain Elongation and Functional Group Interconversion Strategies

The seven-carbon chain of this compound can be constructed through various chain elongation techniques. nih.gov One common method involves the reaction of a shorter alkyl halide with a cyanide salt, which simultaneously introduces the nitrile group and extends the carbon chain by one carbon. chemguide.co.ukgoogle.com Other strategies include the use of organometallic reagents to form new carbon-carbon bonds. Functional group interconversions, such as the conversion of an alcohol to a halide or an amide to a nitrile, are also crucial steps in many synthetic routes. numberanalytics.comnih.gov

Forward Synthesis Approaches to this compound

Forward synthesis translates the retrosynthetic plan into a practical laboratory procedure, starting from simple precursors and building towards the target molecule.

Halogenation Reactions for Introducing the Chlorine at C-6

The targeted introduction of a chlorine atom at the C-6 position of a heptane (B126788) derivative is a critical transformation. A common and effective method involves the halogenation of a corresponding alcohol. For instance, 6-hepten-1-ol (B1582720) can be a versatile starting material. The double bond can be manipulated to introduce a hydroxyl group at the C-6 position, which can then be converted to the chloride. Another approach could involve the hydrochlorination of a suitable alkene precursor, following Markovnikov or anti-Markovnikov addition rules depending on the reaction conditions and the structure of the alkene. The oxidation of a primary alcohol like 1-heptanol (B7768884) to an aldehyde can be a key step in a multi-step synthesis. chegg.com

A specific example of a relevant halogenation can be found in the synthesis of related bicyclic compounds, where bicyclo[2.2.1]heptane-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to produce the corresponding acyl chloride. While the substrate is different, the reagent and general principle of converting a carboxylic acid or alcohol to a chloride are applicable.

Nitrile Group Introduction via Nucleophilic Substitution or Cyano-functionalization

The introduction of the nitrile group is most commonly achieved through nucleophilic substitution reactions. highfine.comvaia.comnumberanalytics.com This typically involves reacting an alkyl halide with a metal cyanide, such as sodium or potassium cyanide. chemguide.co.ukwikipedia.org The reaction proceeds via an SN2 mechanism and is most efficient for primary and secondary halides. vaia.com The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) in the presence of a catalyst has also been developed for the cyanation of unactivated secondary alkyl halides. chemistryviews.org

Another approach is cyano-functionalization, which can involve various methods to introduce the cyano group. organic-chemistry.org This can include reactions where the nitrile is formed through a C-C bond formation event. For instance, palladium-catalyzed cyanation of aryl halides is a well-established method, though less directly applicable to the synthesis of an aliphatic nitrile from a non-activated position. wikipedia.org

A documented synthesis of this compound has been reported, resulting in a colorless oil. lookchem.com This indicates that viable synthetic routes have been established.

Table 1: Key Synthetic Reactions for this compound

| Reaction Type | Reagents and Conditions | Precursor Functional Group | Product Functional Group |

| Halogenation | Thionyl chloride (SOCl₂) | Alcohol (-OH) | Chloroalkane (-Cl) |

| Nucleophilic Substitution (Cyanation) | Sodium cyanide (NaCN) or Potassium cyanide (KCN) in ethanol, heat | Haloalkane (-X) | Nitrile (-CN) |

| Nucleophilic Substitution (Cyanation) | Zinc cyanide (Zn(CN)₂), NiCl₂·6H₂O, Xantphos, DMAP, n-Bu₄NCl, CH₃CN | Alkyl chloride or bromide | Nitrile (-CN) |

| Oxidation | PCC (Pyridinium chlorochromate) | Primary Alcohol | Aldehyde |

Multi-Step Synthesis Schemes and Comparative Analysis of Linear vs. Convergent Strategies

A linear synthesis assembles the target molecule sequentially, with each step building upon the previous one. A plausible linear route to this compound could commence from a commercially available starting material like 1,5-dichloropentane (B10660). This synthesis would involve two main transformations: a nucleophilic substitution to introduce the cyanide group and a chain extension to add the remaining two carbons.

Plausible Linear Synthesis Scheme:

Monocyanation of 1,5-Dichloropentane: The reaction of 1,5-dichloropentane with one equivalent of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), would yield 6-chlorohexanenitrile (B10956). This is a standard nucleophilic substitution reaction. prepchem.comacs.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the cyanide salt and promote the S(_N)2 mechanism. prepchem.com Careful control of stoichiometry is crucial to minimize the formation of the dinitrile byproduct, pimelonitrile.

Hydrolysis and Chain Extension: The resulting 6-chlorohexanenitrile could then be subjected to further steps to achieve the desired seven-carbon chain, though this route is less direct. A more straightforward linear approach would start from a six-carbon precursor that already contains a suitable functional group for conversion to the nitrile. For instance, starting with 6-chloro-1-hexanol, the alcohol can be converted to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with cyanide. Alternatively, 6-chlorohexanoic acid can be converted to the corresponding amide and then dehydrated to the nitrile. ontosight.aiorganic-chemistry.org

Hypothetical Convergent Synthesis Scheme:

Fragment A Synthesis: Preparation of a two-carbon fragment containing the nitrile group, for example, acetonitrile (B52724).

Fragment B Synthesis: Preparation of a five-carbon fragment containing the chloro group and a reactive site for coupling, such as 1-chloro-5-iodopentane (B1345565), which can be prepared from 1,5-dichloropentane. google.com

Fragment Coupling: The two fragments could then be coupled. For instance, the deprotonation of acetonitrile with a strong base like lithium diisopropylamide (LDA) would generate a nucleophile that could then react with 1-chloro-5-iodopentane to form this compound.

Comparative Analysis:

| Strategy Type | Number of Linear Steps | Assumed Yield per Step | Overall Yield |

| Linear | 5 | 80% | 32.8% |

| Convergent | 3 (longest linear sequence) | 80% | 51.2% |

| This table illustrates the theoretical yield advantage of a convergent over a linear synthesis, assuming an equal yield for each step. |

Catalytic Methodologies in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer potential routes to enhance the synthesis of this compound.

Transition Metal-Mediated Transformations for C-C and C-Cl Bond Formation

While the classical synthesis of nitriles from alkyl halides with cyanide salts is well-established, transition metal catalysis can offer milder conditions and improved functional group tolerance. numberanalytics.com

Palladium- or Nickel-Catalyzed Cyanation: Transition metal catalysts, particularly those based on palladium and nickel, are widely used for C-CN bond formation. numberanalytics.com While more common for aryl halides, methods for the cyanation of alkyl halides have also been developed. These reactions often employ a cyanide source like zinc cyanide (Zn(CN)(_2)) and a phosphine (B1218219) ligand to facilitate the catalytic cycle.

Cross-Coupling Reactions: In a convergent approach, transition metal-catalyzed cross-coupling reactions could be employed to form the C-C bond. For instance, a Grignard reagent derived from a chloro-alkane could be coupled with a haloacetonitrile in the presence of a suitable catalyst.

Hydrocyanation of Alkenes: An alternative route could involve the nickel-catalyzed hydrocyanation of an appropriate alkene precursor, such as 6-chloro-1-hexene. ontosight.aiwiley-vch.de This method involves the addition of hydrogen cyanide (HCN) across the double bond. The reaction often requires a Lewis acid promoter for unactivated olefins. fishersci.ca

| Catalytic Reaction | Catalyst System (Example) | Substrates | Potential Application in Synthesis |

| Cyanation | Pd(_2)(dba)(_3)/dppf | Alkyl Halide, Zn(CN)(_2) | Linear synthesis from a halo-precursor |

| Hydrocyanation | Ni(COD)(_2)/phosphine ligand | Alkene, HCN | Linear synthesis from 6-chloro-1-hexene |

| This table presents potential transition metal-catalyzed reactions applicable to the synthesis of this compound. |

Organocatalysis in Stereoselective Synthesis of Chiral Precursors (if applicable)

If the synthesis of an enantiomerically enriched form of this compound is desired (i.e., where the chlorine atom is attached to a chiral center), organocatalysis provides a powerful tool for establishing the required stereochemistry in a precursor molecule. Since this compound itself is achiral unless isotopically labeled, this section considers the synthesis of a chiral precursor that could be converted to a chiral analog. For instance, a chiral alcohol precursor could be synthesized and then converted to the corresponding chloro-nitrile.

Organocatalysis can be used to synthesize chiral building blocks through various asymmetric transformations. For example, the asymmetric reduction of a ketone precursor using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) could generate a chiral alcohol. This alcohol could then be converted to the target chiral chloro-nitrile.

While direct organocatalytic methods for the synthesis of this compound are not documented, the principles of asymmetric organocatalysis are well-established for creating chiral centers in aliphatic chains. fluorochem.co.ukrsc.org

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scalability factors to ensure a safe, cost-effective, and efficient process. meegle.commanufacturo.comfatfinger.io

Reaction Condition Studies (e.g., Temperature, Solvent Effects, Concentration)

For the synthesis of this compound via nucleophilic substitution of a chloro-alkane with a cyanide salt, several parameters are critical for optimization:

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as elimination, or decomposition of the product or reactants. An optimal temperature must be found to balance reaction time and yield. For the related synthesis of pimelonitrile from 1,5-dichloropentane, the reaction is exothermic and the temperature is controlled to not exceed 160°C. prepchem.com

Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for S(_N)2 reactions involving anionic nucleophiles as they solvate the cation of the salt but not the nucleophile, thus increasing its reactivity. prepchem.com

Concentration: The concentration of reactants can affect the reaction rate and selectivity. Higher concentrations may lead to faster reactions but can also increase the likelihood of side reactions or cause issues with heat dissipation on a large scale.

| Parameter | Effect on Reaction | Typical Conditions for Nitrile Synthesis |

| Temperature | Affects reaction rate and side reactions | 90-160 °C (exothermic control) prepchem.com |

| Solvent | Influences solubility and nucleophilicity | DMSO, DMF, Acetonitrile prepchem.com |

| Reactant Concentration | Impacts reaction kinetics and selectivity | Dependent on scale and exothermicity |

| This table summarizes key reaction conditions and their effects on the synthesis of nitriles from alkyl halides. |

Strategies for Yield and Selectivity Enhancement

Phase-Transfer Catalysis (PTC): In the nucleophilic substitution reaction, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be used. The PTC facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate and allowing for milder reaction conditions, potentially at lower temperatures and with less expensive solvent systems (e.g., toluene (B28343)/water). vdoc.pub

Choice of Cyanide Source: While NaCN and KCN are common, other cyanide sources can be considered. For example, the use of tetraethylammonium (B1195904) cyanide can offer better solubility in organic solvents. cas.cz In transition metal-catalyzed reactions, Zn(CN)(_2) is often used.

Control of Stoichiometry: In a linear synthesis starting from a dihaloalkane, precise control of the stoichiometry of the cyanide reagent is essential to maximize the yield of the desired monochloronitrile and minimize the formation of the dinitrile byproduct.

By systematically studying these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring high yields and purity of the final product.

Impurity Profiling and Control in Synthetic Streams

Impurity profiling, the identification, and quantification of unwanted chemical components, is a critical practice in chemical synthesis to ensure the quality, consistency, and safety of the final product. biomedres.usajrconline.orgmedwinpublishers.comresearchgate.net For this compound, impurities can originate from various sources, including starting materials, side reactions, intermediates, and by-products formed during synthesis. medwinpublishers.com

Common synthetic pathways to aliphatic nitriles, which could be adapted for this compound, often involve the nucleophilic substitution of a corresponding haloalkane (e.g., 1,6-dichlorohexane (B1210651) or 6-chloro-1-iodoheptane) with a cyanide salt, or the conversion of a precursor like 6-chloroheptanal. Each route presents a unique profile of potential impurities.

Key Sources and Types of Impurities:

Starting Material Impurities: The purity of the initial reactants, such as 6-chlorohexanol or other precursors, directly impacts the final product. lookchem.com Any contaminants in these starting materials may be carried through the synthetic process.

Process-Related Impurities: These are substances that are formed during the reaction itself.

By-products: Side reactions are a common source of impurities. For instance, in a substitution reaction with a haloalkane, elimination reactions can occur, leading to the formation of unsaturated compounds.

Intermediates: Incomplete reactions can result in the presence of unreacted intermediates. In syntheses proceeding via an aldehyde, the corresponding aldoxime may remain if the dehydration step is not complete. organic-chemistry.orgorgchemres.org

Reagent-Related Impurities: Residual catalysts (e.g., palladium, copper, nickel) or excess reagents can contaminate the product stream. acs.org

Degradation Products: The desired product, this compound, can itself degrade under certain conditions (e.g., high temperature or presence of moisture), potentially hydrolyzing to form 6-chloroheptanamide or further to 6-chloroheptanoic acid.

Control and Analytical Strategies:

Effective impurity control involves a multi-faceted approach. This includes the rigorous purification of starting materials, optimization of reaction conditions (temperature, pressure, stoichiometry, and reaction time) to minimize side-product formation, and robust downstream purification processes such as distillation or chromatography. google.com

Analytical techniques are essential for detecting and quantifying these impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for creating a detailed impurity profile. biomedres.usresearchgate.netajprd.com For instance, an unknown impurity observed during the analysis of an amide was identified as its nitrile analogue, formed as an analytical artifact in the presence of a residual palladium catalyst. acs.org Such findings underscore the importance of meticulous analytical work to distinguish between process impurities and those generated during analysis.

The following table details potential impurities in the synthesis of this compound, their likely origins, and methods for their control.

Interactive Data Table: Potential Impurities in this compound Synthesis

| Potential Impurity | Chemical Formula | Likely Origin | Control & Mitigation Strategy | Primary Analytical Method |

| Unreacted Haloalkane Precursor | C₆H₁₂Cl₂ or C₇H₁₄ClI | Incomplete nucleophilic substitution reaction. | Optimize reaction time, temperature, and reagent stoichiometry; Purification via distillation. | GC, GC-MS |

| 6-Chloroheptanamide | C₇H₁₄ClNO | Partial hydrolysis of the nitrile group. | Control moisture and pH during reaction and workup; Use anhydrous conditions. | HPLC, LC-MS, IR Spectroscopy |

| 6-Chloroheptanoic Acid | C₇H₁₃ClO₂ | Complete hydrolysis of the nitrile group. | Strict control of water content and temperature during synthesis and storage. | HPLC, LC-MS |

| 6-Chloroheptanal Oxime | C₇H₁₄ClNO | Incomplete dehydration in syntheses starting from an aldehyde and hydroxylamine. organic-chemistry.org | Use of effective dehydrating agents; Optimization of reaction conditions. | HPLC, LC-MS |

| Hept-6-enenitrile | C₇H₁₁N | Elimination side reaction of a haloalkane precursor. | Use of non-basic conditions; Lower reaction temperatures. | GC-MS |

| Residual Metal Catalysts | e.g., Pd, Ni, Cu | Carry-over from cross-coupling or cyanation reactions. acs.org | Use of heterogeneous/recyclable catalysts; Purification by filtration or chromatography. | Inductively Coupled Plasma (ICP-MS) |

| Residual Solvents | Varies | Incomplete removal after reaction workup. | Effective drying under vacuum; Selection of appropriate solvents. | GC (Headspace) |

Application of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.gov Traditional methods for nitrile synthesis often rely on highly toxic cyanide reagents, harsh reaction conditions, and volatile organic solvents. nih.govnih.gov

Modern, greener alternatives focus on catalysis, safer reagents, and improved process efficiency.

Key Green Chemistry Approaches for Nitrile Synthesis:

Biocatalysis: The use of enzymes offers a highly sustainable route to nitriles under mild conditions. nih.gov Enzymes like aldoxime dehydratases can convert aldoximes (readily formed from aldehydes and hydroxylamine) into nitriles with high efficiency, often in aqueous media. tugraz.atnih.govmdpi.com This approach completely avoids toxic cyanide reagents. tugraz.at Another biocatalytic method involves the enzyme galactose oxidase, which can facilitate the one-pot conversion of alcohols directly into nitriles using air as the oxidant. uva.nlhims-biocat.eu

Heterogeneous and Recyclable Catalysts: Replacing homogeneous catalysts with solid, recyclable alternatives simplifies product purification and reduces waste. For example, a copper fluorapatite (B74983) (CuFAP) catalyst has been developed for the solvent-free synthesis of nitriles from aldehydes. scirp.org Similarly, non-noble metal oxides on nitrogen-doped graphene can catalyze the synthesis of aliphatic nitriles from alcohols using aqueous ammonia (B1221849) and oxygen. nih.gov

Solvent-Free (Neat) and Alternative Solvent Systems: Conducting reactions without a solvent, or in environmentally benign solvents, is a core green principle.

Solvent-Free Reactions: Many modern protocols for converting aldehydes to nitriles can be performed under "neat" (solvent-free) conditions, often accelerated by microwave irradiation. organic-chemistry.orgscirp.org

Deep Eutectic Solvents (DES): Mixtures like choline (B1196258) chloride and urea (B33335) can act as both a catalyst and a biodegradable, non-toxic solvent system for nitrile synthesis from aldehydes. organic-chemistry.orgorganic-chemistry.org

Aqueous Media: Copper/TEMPO catalyst systems can produce nitriles from alcohols or aldehydes using aqueous ammonia, with air as the oxidant. rsc.org

Electrosynthesis: Electrocatalytic methods provide a path to nitrile synthesis under mild conditions. The direct electrosynthesis of nitriles from primary alcohols and ammonia has been demonstrated using a simple nickel catalyst in an aqueous electrolyte at room temperature. rsc.org

The following table compares a conventional synthesis approach with potential green alternatives applicable to the production of this compound.

Interactive Data Table: Comparison of Synthetic Approaches for Aliphatic Nitriles

| Parameter | Traditional Route (e.g., Haloalkane Substitution) | Green Alternative 1 (Biocatalysis) | Green Alternative 2 (Solvent-Free Catalysis) |

| Starting Material | Haloalkane (e.g., 1-chloro-6-haloheptane) | Aldehyde (e.g., 6-chloroheptanal) or Alcohol (e.g., 6-chloroheptanol) | Aldehyde (e.g., 6-chloroheptanal) |

| Key Reagent(s) | Toxic cyanide salt (e.g., NaCN, KCN) | Hydroxylamine, Enzymes (e.g., aldoxime dehydratase) mdpi.com | Hydroxylamine hydrochloride, Heterogeneous catalyst (e.g., CuFAP) scirp.org |

| Solvent | Polar aprotic solvent (e.g., DMSO, DMF) | Aqueous buffer or no solvent nih.govhims-biocat.eu | Solvent-free (neat) or Deep Eutectic Solvent (DES) organic-chemistry.orgscirp.org |

| Reaction Conditions | Elevated temperatures | Mild conditions (e.g., room temperature, atmospheric pressure) tugraz.at | Elevated temperatures, often with microwave irradiation organic-chemistry.org |

| By-products/Waste | Stoichiometric inorganic salt waste, potential toxic cyanide waste | Primarily water organic-chemistry.org | Minimal by-products; catalyst is recyclable scirp.org |

| Key Advantage | Well-established methodology | Avoids toxic cyanide; high selectivity; mild conditions. nih.govtugraz.at | High atom economy; reduced solvent waste; catalyst reusability. organic-chemistry.orgscirp.org |

| Key Disadvantage | Use of highly toxic reagents; harsh conditions. | Enzyme stability and cost can be a factor; may require optimization for scale-up. tugraz.at | May still require elevated temperatures; catalyst deactivation over time. organic-chemistry.org |

Mechanistic Studies and Reactivity Profiling of 6 Chloroheptanenitrile

Reactivity at the Nitrile Functionality of 6-Chloroheptanenitrile

The nitrile group (—C≡N) is a versatile functional group that can undergo a variety of transformations. researchgate.net Its carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile in certain contexts. studymind.co.uk The triple bond between carbon and nitrogen is polarized, making the carbon atom susceptible to attack by nucleophiles. nih.govlibretexts.org

Nucleophilic Additions and Substitutions at the Cyano Group

The electrophilic carbon atom of the nitrile group is a key site for nucleophilic attack. libretexts.org Strong nucleophiles, such as Grignard reagents, can add to the carbon-nitrogen triple bond. The initial product is an imine salt, which can be hydrolyzed to a ketone. libretexts.org This reaction provides a valuable method for the synthesis of ketones from nitriles. libretexts.org

The lone pair of electrons on the nitrogen atom allows the nitrile group to exhibit nucleophilic properties. studymind.co.uk For instance, in the Kolbe nitrile synthesis, alkyl halides react with cyanide ions in a nucleophilic substitution reaction to form nitriles. wikipedia.org

Reductive and Hydrolytic Transformations of the Nitrile

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). studymind.co.uklibretexts.orglibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation with hydrogen gas over a metal catalyst (such as nickel or platinum) at high temperatures and pressures also yields primary amines. studymind.co.uk

Hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. researchgate.net This transformation can be catalyzed by either acid or base. libretexts.org In acidic conditions, the nitrile is protonated, increasing its electrophilicity and facilitating the attack of a weak nucleophile like water. libretexts.orglibretexts.org Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion can directly add to the carbon-nitrogen triple bond. libretexts.org An amide is formed as an intermediate, which can be isolated or further hydrolyzed to the carboxylic acid. libretexts.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions) for Heterocycle Formation

Reactivity at the Chloro-Substituted Carbon (C-6)

The chlorine atom at the C-6 position of this compound makes this carbon atom an electrophilic center, susceptible to nucleophilic attack. libretexts.org The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine compared to carbon. libretexts.org This polarity is a key factor in the reactivity of this part of the molecule.

Nucleophilic Substitution Reactions (S\N1, S\N2 pathways)

Nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group on an electrophilic carbon atom. wikipedia.org In the case of this compound, the chlorine atom serves as the leaving group. The reaction can proceed through two primary mechanisms: S\N2 (bimolecular nucleophilic substitution) and S\N1 (unimolecular nucleophilic substitution). dalalinstitute.com

The S\N2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. dalalinstitute.combits-pilani.ac.in This pathway is favored for primary and secondary alkyl halides and is sensitive to steric hindrance. libretexts.org Given that the chlorine is on a secondary carbon in this compound, the S\N2 pathway is a likely route for substitution reactions.

The S\N1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. dalalinstitute.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. wikipedia.org For a secondary halide like this compound, the S\N1 mechanism can compete with the S\N2 pathway, particularly in the presence of a poor nucleophile and a polar protic solvent. wikipedia.org

The choice between S\N1 and S\N2 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent. gatech.edu For this compound, a secondary alkyl halide, both pathways are possible and can sometimes occur concurrently. wikipedia.orglibretexts.org

Elimination Reactions (E1, E2 pathways)

In addition to substitution, alkyl halides can also undergo elimination reactions to form alkenes. libretexts.org These reactions also proceed through two main mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination).

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. iitk.ac.in This mechanism is favored by strong, sterically hindered bases. libguides.com A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the S\N1 pathway. libretexts.org In a subsequent step, a base removes a proton from an adjacent carbon to form the double bond. The E1 reaction often competes with the S\N1 reaction and is favored by weak bases and polar protic solvents. iitk.ac.in

For this compound, both E1 and E2 elimination reactions are possible. The regioselectivity of these reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgiitk.ac.in

Organometallic Cross-Coupling Reactions (e.g., Heck Reaction with alkyl halides)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction, traditionally involving aryl or vinyl halides, has been expanded to include alkyl halides. organic-chemistry.orgnumberanalytics.com These reactions typically employ a palladium catalyst to couple the halide with an alkene. organic-chemistry.orgnumberanalytics.comnih.gov The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and subsequent elimination steps to yield the product and regenerate the catalyst. numberanalytics.comnih.gov

While specific studies on this compound are limited, research on similar long-chain chloro-nitriles provides insight into its potential reactivity. For instance, the palladium-catalyzed intermolecular Heck reaction of 7-chloroheptanenitrile with styrene (B11656) has been documented. rsc.org This reaction demonstrates that chloro-substituted alkyl nitriles can participate in such couplings.

In a typical procedure, the reaction is conducted in a sealed tube under an inert atmosphere. rsc.org A palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, like dppf (1,1'-bis(diphenylphosphino)ferrocene), are used to form the active catalyst. rsc.org The reaction is heated for several hours to achieve significant conversion. rsc.org The reaction with 7-chloroheptanenitrile and styrene yielded (E)-9-phenylnon-8-enenitrile, demonstrating that the carbon-chlorine bond is activated by the palladium catalyst to couple with the alkene. rsc.org

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Substrate | 7-Chloroheptanenitrile | rsc.org |

| Coupling Partner | Styrene | rsc.org |

| Catalyst | Pd(dba)₂ | rsc.org |

| Ligand | dppf | rsc.org |

| Temperature | 110 °C | rsc.org |

| Time | 12 hours | rsc.org |

| Yield | 50-64% | rsc.org |

| Product | (E)-9-Phenylnon-8-enenitrile | rsc.org |

Reactivity of the Alkane Chain in this compound

The alkane chain of this compound consists of a series of sp³-hybridized carbon atoms with relatively strong and unreactive C-H bonds. nih.gov Functionalization of this chain requires overcoming this inherent stability, typically through radical processes or advanced catalytic methods. nih.govdmaiti.com

Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com The initiation phase, often requiring energy from light or heat, generates a radical species through homolytic bond cleavage. libretexts.org This reactive radical then abstracts a hydrogen atom from the alkane chain in the propagation step, creating a carbon-centered radical, which can then react further (e.g., with a halogen). libretexts.orgucr.edu

The selectivity of radical reactions on an alkane chain is governed by the stability of the resulting carbon radical. The general order of stability, and thus the ease of C-H abstraction, is tertiary > secondary > primary. ucr.edu In this compound, there are multiple secondary C-H bonds and one set of primary C-H bonds on the terminal methyl group. A radical halogenation reaction would therefore be expected to show a preference for substitution at the secondary positions (C-2, C-3, C-4, and C-5) over the primary position (C-1). The presence of the electron-withdrawing chloro and nitrile groups can also influence the regioselectivity of these reactions, though this effect diminishes with distance. Radical chlorination is often less selective than bromination. libretexts.org

The direct conversion of unreactive C-H bonds into valuable functional groups is a significant goal in modern organic synthesis. nih.govu-tokyo.ac.jp This transformation streamlines synthetic pathways by avoiding pre-functionalization steps. nih.gov A primary strategy involves transition-metal catalysis, where a metal catalyst inserts into a C-H bond, forming a metal-carbon bond that can then undergo further reactions. u-tokyo.ac.jp

For a molecule like this compound, functionalizing the alkane chain presents a challenge in regioselectivity due to the presence of numerous similar C-H bonds. dmaiti.com One approach to control the site of reaction is the use of a directing group, which coordinates to the metal catalyst and positions it to activate a specific, often sterically accessible, C-H bond nearby. dmaiti.commdpi.com In this compound, the nitrile group (-CN) could potentially act as a directing group, favoring functionalization at positions delta or epsilon to the nitrile, depending on the formation of a stable metallacyclic intermediate. dmaiti.com However, achieving selective functionalization at a distal position remains a significant challenge due to the thermodynamic and conformational barriers associated with forming large metallacycles. dmaiti.com

Stereochemical Course of Reactions Involving this compound

The stereochemical outcome of reactions is crucial, especially in the synthesis of complex molecules like pharmaceuticals and natural products. libretexts.org This involves controlling the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. wikipedia.org

Chiral induction is the process by which a chiral entity—be it a substrate, reagent, catalyst, or solvent—influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. nih.govchemrxiv.orgmsu.edu If this compound were to be used in a chiral context, for instance by starting with an enantiomerically pure form (where the C-6 carbon is a defined stereocenter), this existing chirality could direct the stereochemistry of subsequent reactions.

This principle, known as substrate-controlled stereoselectivity, would mean that a reaction at another site on the molecule, such as addition to the nitrile group or functionalization of the alkane chain, could be influenced by the stereocenter at C-6. The chiral center can create a diastereomeric transition state that favors the formation of one product diastereomer over another. wikipedia.org Alternatively, an achiral this compound could undergo a reaction with a chiral reagent or catalyst, which creates a chiral environment and leads to a stereoselective transformation. libretexts.org

Diastereoselective Synthesis: A diastereoselective reaction is one in which one diastereomer is preferentially formed over others. wikipedia.orgsaskoer.ca This occurs when a molecule that already contains a stereocenter undergoes a reaction that creates a new one. wikipedia.org For example, if this compound (as a racemic or enantiopure mixture) were subjected to a reaction that introduced a second stereocenter, the existing center at C-6 would likely favor the formation of one relative stereochemistry (e.g., R,R/S,S over R,S/S,R). This is because the transition states leading to the different diastereomers are themselves diastereomeric and thus have different energies. saskoer.ca Syntheses that yield specific diastereomers with high selectivity are valuable for building complex molecular architectures. organic-chemistry.orgrsc.orgrsc.org

Enantioselective Synthesis: An enantioselective reaction creates a preference for the formation of one enantiomer over its mirror image from an achiral or racemic starting material. libretexts.orgwikipedia.org This is almost always achieved using a chiral catalyst or reagent. libretexts.org this compound could serve as a prochiral substrate in an enantioselective synthesis. For example, a catalytic system could be designed to selectively functionalize one of the two enantiotopic C-H bonds at a specific methylene (B1212753) group (e.g., C-2, C-3, C-4, or C-5), thereby creating a new stereocenter with high enantiomeric excess. Such strategies are at the forefront of modern chemical synthesis, enabling the efficient production of optically active compounds. nih.govbeilstein-journals.orgorganic-chemistry.orgrsc.org

Theoretical and Computational Investigations of 6 Chloroheptanenitrile

Quantum Chemical Characterization of 6-Chloroheptanenitrile

Quantum chemical methods provide fundamental insights into the intrinsic properties of a molecule. mdpi.com

The electronic structure describes the arrangement of electrons within a molecule. libretexts.org For this compound, a computational study would typically begin with the determination of its ground-state electronic structure using methods like Hartree-Fock or, more commonly, DFT. nih.gov This would involve calculating the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. nih.gov

An analysis of the electron density would reveal the charge distribution across the molecule. This is often visualized using electrostatic potential (ESP) maps, which indicate regions of positive and negative charge. For this compound, one would expect a region of negative charge around the nitrogen atom of the nitrile group and the chlorine atom due to their high electronegativity, while the adjacent carbon atoms would exhibit a more positive character. This charge distribution is key to understanding intermolecular interactions and the molecule's behavior in chemical reactions.

A hypothetical data table for the calculated atomic charges on key atoms of this compound, derived from a computational analysis, is presented below.

| Atom | Hypothetical Partial Charge (e) |

| Cl | -0.25 |

| C (attached to Cl) | +0.15 |

| C (nitrile) | +0.10 |

| N (nitrile) | -0.30 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com Due to the flexible seven-carbon chain of this compound, it can adopt numerous conformations. A computational study would aim to identify the most stable conformers by systematically rotating the single bonds and calculating the energy of each resulting geometry. nih.gov

The results of a conformational analysis are typically represented by a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. mdpi.com The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. chimia.ch This analysis would reveal the preferred three-dimensional structure of this compound and the energy barriers for interconversion between different conformers. nih.gov

Computational chemistry can predict various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. mdpi.com For this compound, a computational study could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule would be calculated to predict the positions of absorption bands in the IR spectrum. Key predicted vibrations for this compound would include the C≡N stretch of the nitrile group, the C-Cl stretch, and various C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei would be calculated to predict the NMR spectra. The predicted shifts would be sensitive to the electronic environment of each nucleus, providing valuable information about the molecule's connectivity and conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions between molecular orbitals would be calculated to predict the absorption maxima in the UV-Vis spectrum. This would provide insights into the electronic structure of the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational methods are invaluable for studying the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. chimia.ch

The intrinsic reaction coordinate (IRC) would be calculated to confirm that the identified transition state correctly connects the reactants and products. This provides a detailed picture of the geometric changes that occur as the reaction progresses.

A hypothetical data table summarizing the energetic profile of a reaction involving this compound is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: These values are illustrative and not based on actual experimental or computational data for a reaction of this compound.

Solvents can significantly influence the rates and mechanisms of chemical reactions. rsc.orgnumberanalytics.com Computational models can account for the presence of a solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.org

For reactions of this compound, the choice of solvent could have a profound impact. For example, in a nucleophilic substitution reaction, a polar protic solvent might stabilize the leaving group (chloride ion) through hydrogen bonding, potentially favoring an Sₙ1-type mechanism. libretexts.org Conversely, a polar aprotic solvent might favor an Sₙ2 mechanism. libretexts.org Computational studies can model these interactions to predict how the reaction mechanism and energetics would change in different solvent environments, providing a deeper understanding of the reaction's behavior under various experimental conditions. claudiozannoni.ituchile.cl

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.govnih.gov These simulations can provide a detailed picture of how chemical changes occur, driven by the constant motion of molecules. ebsco.com For a molecule like this compound, MD simulations would be invaluable in understanding its conformational flexibility, intermolecular interactions, and aggregation tendencies in various environments.

The structure of this compound, featuring a polar nitrile group and a chloro-substituted alkyl chain, suggests a propensity for specific intermolecular interactions that would govern its aggregation behavior.

Intermolecular Forces at Play:

Computational studies on similar molecules reveal the types of non-covalent interactions that would be significant for this compound:

Dipole-Dipole Interactions: The nitrile group (C≡N) possesses a strong dipole moment, which would lead to significant dipole-dipole interactions between adjacent molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules, such as the nitrogen atom of the nitrile group. mdpi.com

Studies on long-chain piperidinium (B107235) ionic liquids have shown that increasing the alkyl chain length enhances aggregation in certain solvents, a principle that would likely apply to this compound. mdpi.com Similarly, research on long-chain fatty acids indicates that London dispersion forces play a dominant role in the aggregation of molecules with long alkyl chains. scielo.br

Aggregation Behavior:

The balance between the polar interactions of the nitrile and chloro groups and the non-polar interactions of the alkyl chain would dictate the aggregation structure. In polar solvents, it is conceivable that aggregation would occur to sequester the hydrophobic heptyl chains, while in non-polar solvents, the polar head groups might aggregate. MD simulations on N,N,N′,N′-tetraoctyl diglycolamide, another functionalized long-chain molecule, have shown the formation of irregular clusters, which could be a model for the aggregation of this compound. acs.org

A hypothetical study on the aggregation of this compound could yield data similar to that observed for other long-chain molecules. The following interactive table illustrates the potential influence of solvent polarity on the aggregation number, a measure of the average number of molecules in a cluster.

| Solvent | Dielectric Constant | Predicted Aggregation Number | Dominant Intermolecular Forces |

| Water | 80.1 | High | Hydrophobic interactions, Dipole-Dipole |

| Heptane (B126788) | 1.9 | Low | Van der Waals, Dipole-Dipole |

| Ethanol | 24.5 | Moderate | Dipole-Dipole, Hydrogen Bonding (with solvent) |

| Dichloromethane | 8.9 | Moderate | Dipole-Dipole, Halogen Bonding |

This table is illustrative and based on general principles of intermolecular interactions and aggregation of similar compounds.

MD simulations can also provide insights into the dynamics of chemical reactions by modeling the trajectory of reactants as they approach each other and transition to products. For this compound, this could be applied to understand substitution or elimination reactions at the chlorinated carbon. Ab initio molecular dynamics, which combines MD with quantum mechanical calculations, has been used to study the competition between substitution and elimination reactions in chloroalkanes. researchgate.net Such studies can reveal the subtle dynamic factors that influence reaction pathways.

Predictive Modeling for Reactivity and Selectivity in Novel Transformations

Predictive modeling, often employing quantum chemistry and machine learning, is a burgeoning field in chemistry that aims to forecast the outcome of chemical reactions without performing them in the lab. spirochem.com This is particularly useful for understanding the reactivity and selectivity of functionalized molecules like this compound.

Reactivity Predictions:

The reactivity of this compound is primarily centered around its two functional groups: the nitrile and the secondary chloroalkane.

Nitrile Group: The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.

Chloroalkane Group: The chlorine atom can be displaced via nucleophilic substitution (S(_N)1 or S(_N)2 mechanisms) or can be eliminated along with a proton on an adjacent carbon to form an alkene (E1 or E2 mechanisms).

Quantum computational chemistry can be used to calculate molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy and shape of these frontier orbitals are crucial in predicting reactivity. For instance, the LUMO of this compound would likely be localized around the C-Cl antibonding orbital, indicating its susceptibility to nucleophilic attack.

Selectivity in Transformations:

A key challenge in the functionalization of molecules with multiple reactive sites is achieving selectivity. In the case of this compound, a primary concern would be the competition between substitution and elimination at the C6 position.

The principles of reactivity and selectivity in the halogenation of alkanes are well-studied. msu.edulibretexts.orgwikipedia.org While these studies focus on the introduction of a halogen, the principles governing the subsequent reactions of the haloalkane are related. For example, the reaction of a strong, bulky base with this compound would likely favor elimination to form hept-5-enenitrile, whereas a small, potent nucleophile would favor substitution.

Computational models can predict the activation energies for these competing pathways. The following table provides a hypothetical comparison of predicted activation energies for the reaction of this compound with different reagents, illustrating how computational chemistry could be used to predict selectivity.

| Reagent | Predicted Dominant Reaction | Predicted Activation Energy (kJ/mol) - Substitution | Predicted Activation Energy (kJ/mol) - Elimination |

| Sodium Hydroxide (B78521) (NaOH) | Substitution/Elimination Mix | 95 | 105 |

| Potassium tert-Butoxide (t-BuOK) | Elimination | 110 | 85 |

| Sodium Azide (B81097) (NaN(_3)) | Substitution | 80 | 120 |

| Sodium Cyanide (NaCN) | Substitution | 88 | 115 |

This table is a hypothetical representation of data that could be generated from predictive modeling studies based on known reactivity patterns of similar compounds.

The presence of the nitrile group could also exert an electronic influence on the reactivity at the C-Cl bond, a factor that could be quantified through detailed computational analysis. researchgate.net

6 Chloroheptanenitrile As a Key Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Alkanenitriles and Their Derivatives

The dual reactivity of 6-chloroheptanenitrile makes it an excellent starting material for the synthesis of a variety of substituted alkanenitriles. The terminal chloro group is susceptible to nucleophilic substitution, while the nitrile moiety can undergo its own set of transformations, such as hydrolysis, reduction, or addition reactions. This allows for the sequential or selective functionalization of the molecule.

A notable application involves its use in organometallic chemistry. For instance, this compound can undergo a chlorine-zinc exchange reaction to form an organozinc reagent. This intermediate is then amenable to cross-coupling reactions. In one documented synthesis, the zincate derived from 7-chloroheptanenitrile was acylated with 4-methoxybenzoyl chloride in the presence of a copper cyanide catalyst to produce the corresponding anisole (B1667542) derivative in a 66% yield. uni-muenchen.de This transformation highlights how the alkyl halide handle can be converted into a carbon-carbon bond, yielding a more complex ketone derivative while preserving the nitrile function for potential subsequent modifications.

The selective manipulation of one functional group while leaving the other intact is a cornerstone of modern organic synthesis, and this compound provides a straightforward platform for such strategies.

| Property | Value | Source(s) |

| Molecular Formula | C7H12ClN | forecastchemicals.com |

| Molecular Weight | 145.63 g/mol | forecastchemicals.com |

| Appearance | Colorless to yellow liquid | forecastchemicals.com |

| Purity | ~98% | forecastchemicals.com |

| Density | 1.03 g/cm³ | forecastchemicals.com |

| Solubility | Limited in water; soluble in organic solvents | forecastchemicals.com |

| CAS Number | 22819-91-6 | molaid.com |

Building Block for Diverse Nitrogen-Containing Heterocyclic Compounds

The nitrile group is a well-established precursor for the synthesis of nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry and materials science. cem.comuff.bruomustansiriyah.edu.iq this compound provides a direct entry into this chemical space, with the nitrile moiety acting as the key reactive handle for cyclization.

A specific example is the preparation of tetrazole derivatives. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, a structure often used as a bioisostere for carboxylic acids in drug design. This compound has been successfully employed in a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring. lookchem.com In this type of reaction, the three atoms of the azide and the two atoms (carbon and nitrogen) of the nitrile group combine to construct the heterocyclic core. The resulting product retains the chloroalkyl chain, which can then be used for further derivatization, for example, by attaching the molecule to another scaffold.

The versatility of alkenyl nitriles, in general, has been extensively utilized in heterocyclic synthesis to create a wide array of structures, including pyrimidines, pyrazines, and imidazoles. longdom.org The presence of the alkyl chloride in this compound adds another dimension, allowing it to act as a tether or a point of further functionalization after the heterocyclic core has been established.

Role in the Elaboration of Long-Chain Aliphatic Compounds

The development of methods for synthesizing long-chain aliphatic compounds is crucial for creating molecules like polymers, lubricants, and surfactants. unilag.edu.ngrsc.org this compound can serve as a valuable C7 building block in the construction of such extended carbon chains. The terminal chloride provides a reactive site for carbon-carbon bond-forming reactions, effectively allowing the heptanenitrile (B1581596) backbone to be coupled with other molecules.

One of the most powerful methods for this type of transformation is the palladium-catalyzed Heck reaction. Research has shown that 7-chloroheptanenitrile can be successfully coupled with styrene (B11656) using a palladium catalyst. ntu.edu.sg In this reaction, the C-Cl bond is oxidatively added to the palladium center, which then facilitates the addition across the double bond of styrene, resulting in a new, longer carbon skeleton that incorporates both the phenyl group and the heptanenitrile chain. The reaction yielded the desired product in moderate yields (50-64%) with varying levels of selectivity for the olefinic isomer depending on the specific conditions used. ntu.edu.sg This demonstrates the utility of this compound in extending aliphatic chains through modern cross-coupling methodologies.

| Reaction | Reactant(s) | Catalyst/Reagents | Product Type | Yield | Source(s) |

| Acylation | 7-Chloroheptanenitrile, 4-methoxybenzoyl chloride | Zincate, CuCN·2LiCl | Anisole derivative | 66% | uni-muenchen.de |

| Heck Reaction | 7-Chloroheptanenitrile, Styrene | Pd/dppf | Phenyl-substituted alkene | 50-64% | ntu.edu.sg |

| [3+2] Cycloaddition | 7-Chloroheptanenitrile | Azide source | Tetrazole derivative | 88% | lookchem.com |

Integration into Cascade and Domino Reactions for Complex Molecule Construction

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. kaskaden-reaktionen.de20.210.105 This approach offers significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. 20.210.105 A substrate must possess multiple reactive sites that can be triggered in a controlled sequence for a cascade to be successful.

While specific cascade reactions employing this compound are not extensively documented in the reviewed literature, its bifunctional nature makes it an ideal candidate for such processes. A hypothetical cascade could be initiated at one of the functional groups, which then unmasks or creates a new reactive site that triggers the next step. For example, a reaction at the nitrile could be followed by an intramolecular cyclization involving the terminal chloride. The development of radical cascade reactions, in particular, has provided pathways to convert simple starting materials like 1,6-enynes into complex polycyclic frameworks under mild conditions. iu.edu The structure of this compound, with its two distinct reactive ends separated by a flexible alkyl chain, presents opportunities for designing novel intramolecular cascade sequences to build cyclic and polycyclic systems.

Utility in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are convergent synthetic strategies in which three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgtcichemicals.com MCRs are highly valued in drug discovery and combinatorial chemistry for their ability to rapidly generate libraries of complex molecules from simple building blocks. mdpi.combeilstein-journals.org

The nitrile functionality is a known participant in several important MCRs, such as the Passerini and Ugi reactions. organic-chemistry.org Although the direct participation of this compound in a published MCR was not identified in the search results, its structure lends itself to such applications. The nitrile group could engage with an aldehyde and a carboxylic acid (in a Passerini reaction) or with an aldehyde, an amine, and a carboxylic acid (in an Ugi reaction) to form a highly functionalized acyclic product.

Crucially, the alkyl chloride moiety would likely remain intact throughout these transformations, providing a reactive handle for post-MCR modifications. This "MCR/post-functionalization" strategy is a powerful tool for creating molecular diversity. A library of complex amides could be generated via an MCR, and then the terminal chloride on each product could be used for a subsequent substitution or coupling reaction, further expanding the structural variety from a single set of initial reactions. This potential makes this compound a promising substrate for generating diverse molecular scaffolds.

Derivatization Strategies for Enhanced Analytical Characterization and Chemical Transformations

Derivatization for Enhanced Detection in Advanced Analytical Techniques

A primary driver for derivatization is to improve the detectability and sensitivity of an analyte in various analytical instruments. academicjournals.orgjfda-online.comweber.hu 6-Chloroheptanenitrile itself lacks strong chromophores for UV detection and may exhibit poor ionization efficiency in mass spectrometry (MS). Derivatization can introduce specific chemical moieties to overcome these limitations.

For Gas Chromatography-Mass Spectrometry (GC-MS): The main goals of derivatization for GC are to increase the volatility and thermal stability of the analyte. gcms.czjfda-online.com While this compound is reasonably volatile, converting the polar nitrile group can improve peak shape and reduce tailing. gcms.cz For example, the reduction of the nitrile to a primary amine (7-chloroheptan-1-amine), followed by acylation or silylation, produces derivatives that are excellent for GC analysis. gcms.czpressbooks.pub Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens, leading to stable and volatile products. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC): Many common HPLC detectors, such as UV-Vis and fluorescence detectors, require the analyte to possess a chromophore or fluorophore. hta-it.com Since this compound does not absorb significantly in the UV-Vis spectrum, derivatization is essential for its detection with these methods. This can be achieved by reacting the alkyl chloride group via nucleophilic substitution with a reagent containing an aromatic ring, such as N-halogeno-N-metal arylsulfonamidates, to produce UV-absorbing derivatives. google.com Alternatively, targeting the nitrile group through reactions that ultimately introduce a fluorescent tag, like dansyl chloride (after converting the nitrile to an amine), allows for highly sensitive fluorescence detection. sci-hub.box

The following table summarizes potential derivatization strategies for the enhanced analytical detection of this compound.

| Target Functional Group | Derivatization Approach | Reagent Example | Resulting Derivative | Analytical Enhancement |

| Nitrile | Reduction to amine, then acylation | 1. LiAlH₄ 2. Acetic Anhydride | N-(7-chloroheptyl)acetamide | Improved volatility and peak shape for GC. gcms.czpressbooks.pub |

| Nitrile | Reduction to amine, then silylation | 1. LiAlH₄ 2. BSTFA | 7-chloro-N-(trimethylsilyl)heptan-1-amine | Increased volatility and thermal stability for GC-MS. pressbooks.pubsigmaaldrich.com |

| Nitrile | Hydrolysis to carboxylic acid, then esterification | 1. H₂SO₄/H₂O 2. Methanol/HCl | Methyl 6-chloroheptanoate | Increased volatility for GC analysis. gcms.czpressbooks.pub |

| Alkyl Chloride | Nucleophilic substitution with a chromophore | N-chloro-p-toluenesulfonamide sodium salt (Chloramine-T) | S-(6-cyanohexyl)-S-methyl-N-(p-tolylsulfonyl)sulfimide analog | Introduction of a UV-active group for HPLC-UV detection. google.com |

Derivatization for Modifying Reactivity and Introducing New Functionalities

Beyond analytical characterization, derivatization is a cornerstone of synthetic organic chemistry, used to convert existing functional groups into new ones, thereby altering a molecule's chemical reactivity and properties. pressbooks.pubkhanacademy.org The bifunctional nature of this compound offers two distinct handles for chemical modification.

Transformations of the Nitrile Group: The nitrile group is a versatile precursor to several important functional groups. pressbooks.publibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (6-chloroheptanoic acid). This introduces an acidic functional group that can undergo further reactions like esterification or amide bond formation. pressbooks.publibretexts.org

Reduction: Catalytic hydrogenation or reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (7-chloroheptan-1-amine). pressbooks.publibretexts.org This introduces a basic, nucleophilic amine group. Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde (6-chloroheptanal). pressbooks.pub

Organometallic Addition: Reaction with Grignard or organolithium reagents, followed by hydrolysis, transforms the nitrile into a ketone. pressbooks.publibretexts.org For example, reacting this compound with methylmagnesium bromide would yield 7-chloro-2-octanone after workup.

Transformations of the Alkyl Chloride Group: The chlorine atom is a good leaving group in nucleophilic substitution reactions (S_N2), allowing for the introduction of a wide array of functionalities without altering the nitrile group.

Hydroxylation: Reaction with hydroxide (B78521) ions (e.g., NaOH) produces an alcohol (6-hydroxyheptanenitrile).

Alkoxylation: Using an alkoxide (e.g., sodium methoxide) yields an ether (6-methoxyheptanenitrile).

Azide (B81097) Introduction: Sodium azide (NaN₃) can be used to form an alkyl azide (6-azidoheptanenitrile), which can be subsequently reduced to an amine.

The following table details synthetic derivatizations to modify the functionality of this compound.

| Target Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Nitrile | Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | Reduction (Full) | 1. LiAlH₄, ether 2. H₂O | Primary Amine |

| Nitrile | Reduction (Partial) | 1. DIBAL-H, toluene (B28343) 2. H₂O | Aldehyde |

| Nitrile | Grignard Reaction | 1. R-MgBr, ether 2. H₃O⁺ | Ketone |

| Alkyl Chloride | Nucleophilic Substitution | NaOH(aq) | Alcohol |

| Alkyl Chloride | Nucleophilic Substitution | NaCN, DMSO | Dinitrile |

| Alkyl Chloride | Nucleophilic Substitution | NaN₃, then H₂/Pd | Amine |

Mechanistic Aspects of Derivatization Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and optimizing conditions. The derivatization reactions of this compound follow well-established mechanistic pathways for nitriles and alkyl halides.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis: The conversion of the nitrile group in this compound to a carboxylic acid under acidic aqueous conditions proceeds through several key steps. pressbooks.publibretexts.org

Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst, which significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon, forming a protonated enol-like intermediate.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom. This tautomerization step results in the formation of a protonated amide.

Amide Hydrolysis: The resulting protonated amide then undergoes standard acid-catalyzed hydrolysis to yield the final carboxylic acid (6-chloroheptanoic acid) and an ammonium (B1175870) ion. libretexts.org

Mechanism of Nitrile Reduction with LiAlH₄: The reduction of the nitrile to a primary amine involves the nucleophilic addition of hydride ions (H⁻) from the lithium aluminum hydride reagent. pressbooks.publibretexts.org

First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an imine anion, which is stabilized by the aluminum complex. libretexts.org

Second Hydride Addition: The intermediate imine-aluminum complex still contains a π-bond and an electrophilic carbon, which undergoes a second nucleophilic attack by another hydride ion. This forms a dianion intermediate. libretexts.org

Protonation: An aqueous workup step protonates the dianion, yielding the primary amine (7-chloroheptan-1-amine).

Mechanism of Nucleophilic Substitution at the Chloro-Group (S_N2): The reaction at the C6 position, which is a secondary carbon, typically proceeds via an S_N2 mechanism, especially with strong, unhindered nucleophiles.

Backside Attack: The nucleophile (e.g., CN⁻, OH⁻, N₃⁻) attacks the carbon atom bearing the chlorine atom from the side opposite to the C-Cl bond.

Transition State: A pentacoordinate transition state is formed where the nucleophile and the leaving group (Cl⁻) are both partially bonded to the carbon atom.

Inversion of Stereochemistry: The chloride ion is expelled as a leaving group, and the bond with the nucleophile is fully formed. This process occurs with an inversion of the stereochemical configuration at the carbon center.

Future Research Directions and Emerging Paradigms for 6 Chloroheptanenitrile

Development of More Efficient, Selective, and Sustainable Synthetic Routes

Future research will prioritize the development of synthetic pathways for 6-Chloroheptanenitrile that are not only efficient and selective but also environmentally benign. Traditional methods for nitrile synthesis often rely on toxic reagents and harsh conditions, leading to by-product formation. researchgate.net The focus is shifting towards "green chemistry" principles to minimize environmental impact. researchgate.net

Key areas of development include:

Catalytic Systems: The design of novel catalysts that can facilitate the synthesis under milder conditions, with lower energy consumption and reduced waste. This includes exploring metal-catalyzed dehydrations of primary amides, which are attractive but often require environmentally hazardous additives. researchgate.net

Biocatalysis: The use of enzymes, such as nitrile hydratases or alcohol dehydrogenases, offers a highly selective and sustainable alternative for producing chiral intermediates and other functionalized nitriles. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound precursors.

Electrochemical Methods: Electrosynthesis presents a green alternative that can avoid harsh reagents and lengthy processes. rsc.org Developing an electrochemical system for the synthesis of this compound could significantly improve the sustainability of its production.

These advancements aim to create synthetic routes that are more aligned with the principles of sustainable chemical manufacturing.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The dual functionality of this compound, possessing both a carbon-halogen bond and a nitrile group, makes it a rich substrate for exploring new chemical reactions. fiveable.me The carbon-halogen bond is polar, making the carbon atom susceptible to nucleophilic attack, while the nitrile group is a versatile handle that can be converted into various other functional groups like amines, imines, and carbonyls. researchgate.netlibretexts.org

Future investigations are expected to focus on:

Selective Activation: Developing methods to selectively activate either the C-Cl bond or the nitrile group, allowing for sequential and controlled transformations. This would enable the construction of complex molecules in a stepwise manner.

Novel Cyclization Strategies: The seven-carbon chain of this compound is a prime candidate for intramolecular cyclization reactions. Research into novel catalysts or reaction conditions could lead to the formation of new heterocyclic or carbocyclic structures.

Dual-Functionalization Reactions: Exploring reactions that engage both the nitrile and the chloride functionalities simultaneously or in a one-pot cascade sequence could lead to rapid increases in molecular complexity from a simple starting material. This could involve reactions where one group directs the reactivity of the other.